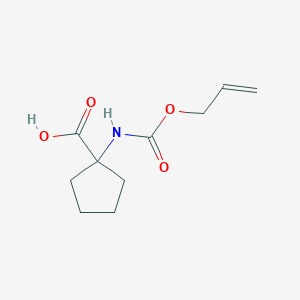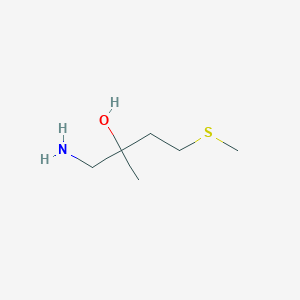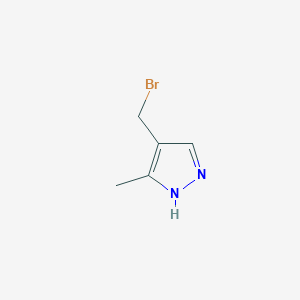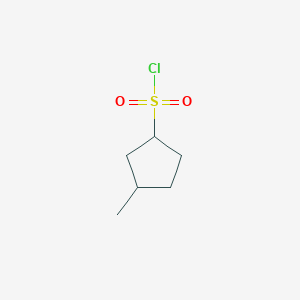![molecular formula C6H8N4 B1374244 2-[1-(Azidomethyl)cyclopropyl]acetonitrile CAS No. 1498580-94-1](/img/structure/B1374244.png)
2-[1-(Azidomethyl)cyclopropyl]acetonitrile
Vue d'ensemble
Description
2-[1-(Azidomethyl)cyclopropyl]acetonitrile is a useful research compound. Its molecular formula is C6H8N4 and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Bioactive Compound Synthesis : Phomopsis sp., an endophytic fungus, produces bioactive compounds, including cytochalasins J and H, and mycotoxins, which have been isolated using acetonitrile fractions. These compounds exhibit potent inhibition of reactive oxygen species (ROS) produced by stimulated human neutrophils, acting as potential anti-inflammatory agents (Chapla et al., 2014).
Cyclopropylation Reactions : Diazo acetonitrile, valuable in organic synthesis, can be safely generated and applied in iron-catalyzed cyclopropanation and cyclopropenation reactions, leading to the synthesis of cyclopropyl nitriles (Hock et al., 2017).
Cycloaddition Processes : The photoinduced electron transfer in acetonitrile facilitates the [3+2] cycloaddition of cyclopropyl cation radical with nucleophilic alkene, producing cyclopentanes (Tomioka et al., 1989).
Catalysis in Organic Reactions : Cyclopropenium ions, such as 1-Chloro-2,3-diphenylcyclopropenium, have been used as efficient organocatalysts in Beckmann rearrangement of various ketoximes to amides/lactams (Srivastava et al., 2010).
Ring-Opening Polymerization : The surprising difference in the cationic ring-opening polymerization rate of 2-cyclopropyl-2-oxazoline versus other oxazolines has been studied, revealing that electrostatic effects dictate the observed reactivity (Goossens et al., 2013).
Applications in Organic Synthesis
Synthesis of Heterocyclic Compounds : Novel polyfunctionalized 1a,1b,2,5-tetrahydro-1H-5a-aza-cyclopropa[a]indenes have been synthesized via cyclodimerization reactions in acetonitrile, using triethylamine (Han et al., 2014).
Electrochemical Synthesis : Electrochemically initiated hydrocyanomethylation has been employed for C,N double bond structures, illustrating the versatility of acetonitrile-based reactions in organic synthesis (Windeck et al., 2006).
Ring Expansion Reactions : The formation of azepine derivatives through ring expansion reactions using 2-amino-1-azetines in acetonitrile highlights the scope of cyclopropyl compounds in synthesizing complex cyclic structures (Stierli et al., 1983).
Oxidation Processes : The electro-oxidation of alicyclic bromides in acetonitrile results in the formation of N-cycloalkylacetamide and cycloalkene, demonstrating the utility of acetonitrile in oxidation reactions (Becker & Zemach, 1979).
Propriétés
IUPAC Name |
2-[1-(azidomethyl)cyclopropyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c7-4-3-6(1-2-6)5-9-10-8/h1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFPBUNDUKVJKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC#N)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Tert-butylphenyl)amino]benzoic acid](/img/structure/B1374161.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374162.png)
![2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid](/img/structure/B1374163.png)



![3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B1374174.png)


![1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1374179.png)




